Compound Description: Ponatinib, specifically its bromhydrate salt, is a tyrosine-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) []. It exhibits potent inhibitory activity against native BCR-ABL, a tyrosine kinase implicated in CML, and notably, retains activity against the T315I gatekeeper mutant, which confers resistance to other CML therapies [].
Relevance: While structurally distinct from N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide, Ponatinib's mention in this context likely arises from its shared focus on targeting specific protein kinases and addressing drug resistance in cancer treatment []. The target compound also shares the 4-(4-methyl-1-piperazinyl)phenyl moiety with Ponatinib.
Compound Description: This compound is part of a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides synthesized as potential therapeutic agents for Alzheimer’s disease []. These compounds were designed to inhibit butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. This particular derivative showed excellent inhibitory activity with an IC50 of 0.82 ± 0.001 μM, comparable to the reference standard Eserine [].
Compound Description: Sch-417690/Sch-D is a piperazine-based CCR5 antagonist developed as an HIV-1 inhibitor []. It exhibits potent and highly selective antagonism of the CCR5 receptor, a key co-receptor for HIV-1 entry into target cells []. This compound demonstrates favorable oral bioavailability in preclinical models [].
Relevance: This compound belongs to the same class of piperazine-based CCR5 antagonists as compound 2 []. It also shares the 4-methyl piperidine moiety with the target compound.
Compound Description: Olanzapine is an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder [, ]. It exists in different polymorphic forms, including a methanol solvate []. The crystal structures of these forms reveal a characteristic boat conformation of the central 1,5-diazepine ring and intermolecular interactions such as C—H⋯π and N—H⋯N hydrogen bonds [, ].
Compound Description: BN 80933 is a dual-action neuroprotective compound that inhibits neuronal nitric oxide synthase (nNOS) and possesses antioxidant properties []. This compound has demonstrated efficacy in reducing brain damage and improving neurological outcomes in models of cerebral ischemia []. Its mechanism of action involves mitigating the damaging effects of nitric oxide and reactive oxygen species, both implicated in neuronal death following ischemia [].
Compound Description: Sch-350634 represents an orally bioavailable, potent CCR5 antagonist developed as an HIV-1 inhibitor []. It exhibits potent inhibition of HIV-1 entry into target cells by selectively antagonizing the CCR5 co-receptor [].
Relevance: This compound belongs to the same class of piperazine-based CCR5 antagonists as compounds 2 and 3 []. It also shares the 4-methyl piperidine moiety with the target compound.
Compound Description: This compound, specifically its hydrochloride salts, exists as two enantiomers [(S)-(+)-1 and (R)-(-)-1] and has shown antihypertensive effects []. The (S)-(+)-enantiomer exhibits greater activity in inhibiting [3H]nimodipine binding to rat cardiac membrane homogenate, suggesting its potential as a calcium channel blocker [].
Compound Description: SCH 66712 acts as a potent and fairly selective mechanism-based inhibitor of the cytochrome P450 enzyme CYP2D6 []. It demonstrates time- and NADPH-dependent inactivation of CYP2D6 activity, with higher potency for the recombinant enzyme compared to human liver microsomes [].
Compound Description: Itraconazole is a triazole antifungal agent used to treat a variety of fungal infections []. It exists in different polymorphic forms [].
Compound Description: Hu7691 is a potent and selective inhibitor of the protein kinase Akt, specifically designed to minimize cutaneous toxicity associated with this class of drugs []. It demonstrates a 24-fold selectivity for Akt1 over Akt2, potentially reducing keratinocyte apoptosis and improving the cutaneous safety profile [].
Compound Description: GSK962040 represents the first small molecule motilin receptor agonist clinical candidate []. It exhibits potent agonistic activity at both recombinant human and native rabbit motilin receptors, leading to increased amplitude of neuronal-mediated contractions in isolated gastric antrum tissue [].
Compound Description: FR255595 is a potent and orally active poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor identified through structure-based drug design and high-throughput screening []. It demonstrates neuroprotective effects in both in vitro and in vivo models by preventing PARP-1 overactivation and subsequent cell death induced by reactive oxygen species or neurotoxins like MPTP [].
Compound Description: FK960 is a novel piperazine derivative under investigation for its potential as an antidementia drug [, ]. In preclinical studies, it has demonstrated the ability to improve memory deficits in various animal models of amnesia, including those induced by cholinergic blockade or aging [, ].
Compound Description: This compound is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels []. It demonstrated efficacy in preclinical models of rheumatoid arthritis, leading to its development as a clinical candidate for inflammatory diseases [].
N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides and N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)-2,4-pentadienamides
Compound Description: These series of acrylamides and pentadienamides were synthesized and evaluated for their antiallergic activity []. These compounds displayed more potent inhibitory activity against the passive cutaneous anaphylaxis reaction and 5-lipoxygenase compared to the parent compound 1a [(E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3- (3-pyridyl)acrylamide] [].
Compound Description: BIBN4096BS is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, which plays a role in migraine headaches []. It exhibits high affinity for the CGRP receptor, particularly the CGRP1 subtype composed of calcitonin receptor-like receptor (CL) and receptor activity modifying protein 1 (RAMP1), while showing much lower affinity for related AMY1(a) receptors [].
Compound Description: MGCD0103 is an orally bioavailable, isotype-selective histone deacetylase (HDAC) inhibitor []. It exhibits potent inhibitory activity against HDACs 1-3 and 11, leading to anticancer effects in vitro and in vivo [].
Compound Description: BFC acts as a mixed-type corrosion inhibitor for brass in hydrochloric acid, with its inhibition efficiency increasing at higher temperatures [].
Compound Description: Mosapride is a gastroprokinetic agent that acts as a serotonin 5-HT4 receptor agonist []. Its enantiomers, while possessing similar pharmacological activity, can be synthesized and separated [].
Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2) []. It exhibits potent binding affinity and kinase inhibitory activity against both DDR1 and DDR2, suggesting its potential as an anti-inflammatory agent [].
Compound Description: Centhaquin is a centrally acting antihypertensive agent []. It lowers blood pressure without a negative impact on cardiac contractility, suggesting potential benefit in hypertensive patients with cardiac or renal complications [].
Compound Description: This compound and its enantiomers are quinolone antimicrobial agents with activity against Gram-positive and Gram-negative bacteria, though with reduced potency compared to ciprofloxacin [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.